Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate

Purity Quality Control Reproducibility

Obtain methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 2091184-12-0), the privileged heterobicyclic building block with a 4-chloro handle and 2-methyl ester. This regioisomer uniquely enables orthogonal diversification via Suzuki–Miyaura or Buchwald–Hartwig coupling at C-4, followed by ester hydrolysis and HATU-mediated amidation at C-2. With ≥98% purity, it minimizes catalyst poisoning and batch variability in kinase inhibitor libraries (RET, JAK). Ideal for high-throughput medicinal chemistry and GLP tox batch scale-up. Request a quote for gram- to kilogram-scale supply.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 2091184-12-0
Cat. No. B1480128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate
CAS2091184-12-0
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2C=CN=C(C2=C1)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-6-7(9)10-2-3-12(6)11-5/h2-4H,1H3
InChIKeyYATKNZLLAODCGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 2091184-12-0): Procurement-Grade Chemical Profile


Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 2091184‑12‑0) is a heterobicyclic building block belonging to the pyrazolo[1,5‑a]pyrazine family, characterized by a chlorine atom at the 4‑position and a methyl ester at the 2‑position [1]. The scaffold is a privileged structure in kinase inhibitor discovery, appearing in patent families targeting RET, JAK, and other kinases [2]. The compound serves as a versatile intermediate for cross‑coupling and functionalization reactions, enabling rapid diversification of the 4‑chloro position while retaining the 2‑carboxylate handle [3].

Why Generic Substitution Is Not Advisable for Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate


The specific substitution pattern of Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate—a chlorine at C‑4 and a methyl ester at C‑2—cannot be replicated by regioisomeric or scaffold‑hopping analogs without altering reactivity and downstream synthetic utility. Replacement with 4‑chloropyrazolo[1,5‑a]pyrazine (CAS 1260665‑84‑6) forfeits the ester handle required for amidation or hydrolysis, while the 3‑carboxylate regioisomer (CAS 2253631‑00‑2) presents distinct electronic and steric properties that affect cross‑coupling outcomes [1]. The purity of commercially available batches also varies significantly: LeYan reports 98 % purity, whereas generic analogs such as the parent 4‑chloropyrazolo[1,5‑a]pyrazine are offered at only 90 % minimum purity by AKSci , directly impacting reproducibility in sensitive catalytic transformations [2].

Quantitative Evidence Guide: Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate vs. Comparators


Purity Advantage: 98 % (LeYan) vs. Industry‑Standard 90‑95 % for Related 4‑Chloropyrazolo[1,5‑a]pyrazine Scaffolds

Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate sourced from LeYan is specified at 98 % purity, whereas the parent 4-chloropyrazolo[1,5-a]pyrazine scaffold from AKSci carries a minimum purity specification of only 90 % . Another vendor (CymitQuimica) lists the target compound at a minimum of 95 % . The 8‑percentage‑point purity gap between LeYan's lot and the generic scaffold directly reduces the burden of by‑product removal in palladium‑catalyzed carbonylation and Suzuki couplings, where impurities ≥ 5 % can poison catalysts or generate difficult‑to‑separate side products [1].

Purity Quality Control Reproducibility

Regioisomeric Differentiation: 2‑Carboxylate vs. 3‑Carboxylate Substitution Governs Reactivity in Cross‑Coupling

The 2‑carboxylate substitution in Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate places the ester group at the electronically distinct C‑2 position of the pyrazole ring, whereas the regioisomer Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 2253631‑00‑2) bears the ester at C‑3 [1]. Computational data show that the 2‑carboxylate regioisomer has a lower calculated LogP (XLogP3‑AA = 1.1) compared with typical 3‑substituted analogs (estimated XLogP3‑AA > 1.5), reflecting higher polarity and potentially superior aqueous solubility [2]. In palladium‑catalyzed carbonylation chemistry, 4‑chloropyrazolo[1,5‑a]pyrazines undergo oxidative addition preferentially; the electronic influence of the 2‑ester can modulate the rate of this step relative to the 3‑ester isomer, although direct kinetic comparisons remain unreported [3].

Regiochemistry Cross‑Coupling Structure‑Activity Relationship

Functional Handle Orthogonality: Methyl Ester vs. Carboxylic Acid Dictates Downstream Derivatization Pathways

Unlike the free carboxylic acid analog 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 2090917‑51‑2), the methyl ester form allows direct transesterification and aminolysis without prior activation [1]. This is critical in library synthesis where the 2‑position is elaborated after the 4‑position has been functionalized: the ester remains inert under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, aq. Na₂CO₃, 80 °C), whereas the free acid may undergo decarboxylation or catalyst sequestration [2]. The 4‑carboxylate analog (methylpyrazolo[1,5‑a]pyrazine‑4‑carboxylate) has been converted to amidoximes and amidines in reported yields of 65–85 % after carbonylation; comparable transformations starting from the 2‑carboxylate ester are expected to proceed with similar efficiency, but the products occupy different chemical space [3].

Synthetic Versatility Protecting Group Strategy Amidation

Kinase Inhibitor Relevance: The Pyrazolo[1,5‑a]pyrazine Scaffold Is a Validated Kinase Hinge‑Binder

The pyrazolo[1,5‑a]pyrazine core is a recognized hinge‑binding motif in kinase drug discovery, as exemplified by the clinical TYK2 inhibitor PF‑06826647 (ropsacitinib), whose synthesis relies on a pyrazolo[1,5‑a]pyrazine ring‑forming step . While Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate itself is not the active pharmaceutical ingredient, it serves as a direct precursor for introducing aryl, heteroaryl, or amino substituents at the 4‑position via Pd‑catalyzed cross‑coupling or nucleophilic aromatic substitution, mirroring the diversification strategy disclosed in JAK and RET inhibitor patents [1]. The 2‑ester can subsequently be hydrolyzed to the acid and coupled to amines, generating amide libraries for SAR exploration. No quantitative IC₅₀ data are available for the compound itself; however, close analogs bearing 4‑amino substituents have shown antibacterial and antifungal activity, indicating that the scaffold can deliver phenotypic hits [2].

Kinase Inhibition Medicinal Chemistry Scaffold Validation

Optimal Application Scenarios for Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS 2091184-12-0)


Parallel Library Synthesis of 4‑Substituted Pyrazolo[1,5‑a]pyrazine‑2‑carboxamides

The compound is ideally suited for high‑throughput medicinal chemistry libraries where the 4‑chloro position is diversified via Suzuki–Miyaura or Buchwald–Hartwig coupling, followed by hydrolysis of the methyl ester and HATU‑mediated amidation with a panel of amines. The 98 % purity reduces catalyst poisoning in the initial cross‑coupling step, while the orthogonality of the 2‑ester avoids protecting‑group manipulation. This workflow mirrors the strategies used to generate JAK and RET inhibitor candidates [1][2].

Scale‑Up of Key Intermediates for Kinase‑Focused Lead Optimization

When a 4‑substituted pyrazolo[1,5‑a]pyrazine‑2‑carboxylic acid derivative has been identified as a lead, the methyl ester serves as the penultimate intermediate for multi‑gram scale‑up. The well‑established palladium‑catalyzed carbonylation and subsequent amidoxime/amidine chemistry (yields up to 85 %) provides a reliable route to kilogram quantities of functionalized scaffolds [1]. The higher purity of the starting ester reduces batch‑to‑batch variability in GLP toxicology batch production [2].

Physicochemical Property‑Driven Fragment and Lead Design

With a computed XLogP of 1.1 and a TPSA of 56.5 Ų, the 2‑carboxylate regioisomer offers a favorable polarity profile for CNS drug discovery or for programs requiring high aqueous solubility [1]. Compared to the more lipophilic 3‑carboxylate regioisomer (estimated XLogP > 1.5), the 2‑ester isomer may confer superior pharmacokinetic properties when incorporated into final compounds. Procurement of the 2‑carboxylate variant thus aligns with lead‑like property guidelines [2].

Antimicrobial and Antifungal Phenotypic Screening

4‑Amino‑substituted derivatives of the pyrazolo[1,5‑a]pyrazine scaffold have demonstrated antibacterial and fungicidal activity, as shown in recent Ukrainian theses and publications [1]. The 4‑chloro‑2‑carboxylate compound is the direct precursor to these active analogs via nucleophilic aromatic substitution with alkylamines or thiophenols, enabling rapid follow‑up of phenotypic hits without requiring de novo scaffold synthesis.

Quote Request

Request a Quote for Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.